![molecular formula C15H12OS2 B14219754 2-[Bis(methylsulfanyl)methylidene]acenaphthylen-1-one CAS No. 528878-00-4](/img/structure/B14219754.png)
2-[Bis(methylsulfanyl)methylidene]acenaphthylen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Bis(methylsulfanyl)methylidene]acenaphthylen-1-one is a chemical compound with the molecular formula C15H12OS2 It is known for its unique structure, which includes a bis(methylsulfanyl)methylidene group attached to an acenaphthylen-1-one core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(methylsulfanyl)methylidene]acenaphthylen-1-one typically involves the reaction of acenaphthoquinone with bis(methylsulfanyl)methane under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
2-[Bis(methylsulfanyl)methylidene]acenaphthylen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The bis(methylsulfanyl)methylidene group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted acenaphthylen-1-one derivatives.
Wissenschaftliche Forschungsanwendungen
2-[Bis(methylsulfanyl)methylidene]acenaphthylen-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical processes.
Wirkmechanismus
The mechanism of action of 2-[Bis(methylsulfanyl)methylidene]acenaphthylen-1-one involves its interaction with molecular targets through its reactive functional groups. The bis(methylsulfanyl)methylidene group can participate in nucleophilic and electrophilic reactions, while the acenaphthylen-1-one core can engage in π-π interactions with aromatic systems. These interactions can modulate biological pathways and chemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acenaphthoquinone: A precursor in the synthesis of 2-[Bis(methylsulfanyl)methylidene]acenaphthylen-1-one.
Bis(methylsulfanyl)methane: Another precursor used in the synthesis.
Spiroacenaphthylenes: Compounds with similar structural motifs and reactivity.
Uniqueness
This compound is unique due to its combination of the bis(methylsulfanyl)methylidene group and the acenaphthylen-1-one core.
Eigenschaften
CAS-Nummer |
528878-00-4 |
|---|---|
Molekularformel |
C15H12OS2 |
Molekulargewicht |
272.4 g/mol |
IUPAC-Name |
2-[bis(methylsulfanyl)methylidene]acenaphthylen-1-one |
InChI |
InChI=1S/C15H12OS2/c1-17-15(18-2)13-10-7-3-5-9-6-4-8-11(12(9)10)14(13)16/h3-8H,1-2H3 |
InChI-Schlüssel |
RGLLCZQKVDWRCZ-UHFFFAOYSA-N |
Kanonische SMILES |
CSC(=C1C2=CC=CC3=C2C(=CC=C3)C1=O)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


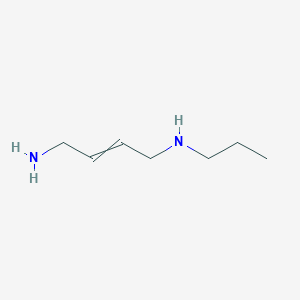
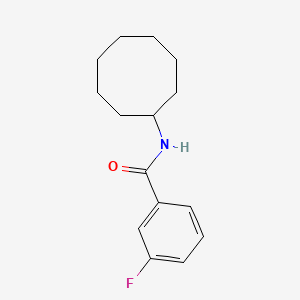
![Thiocyanic acid, [1-(phenylmethyl)-2-aziridinyl]methyl ester](/img/structure/B14219699.png)
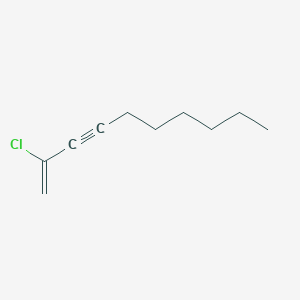

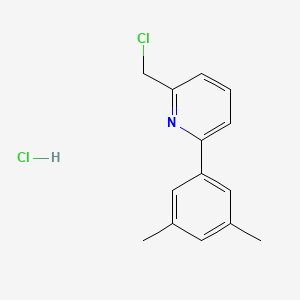
![(4R)-2-[(4,4-Difluorobut-3-en-1-yl)sulfanyl]-4-ethyl-4,5-dihydro-1,3-thiazole](/img/structure/B14219717.png)
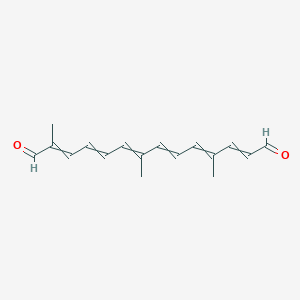
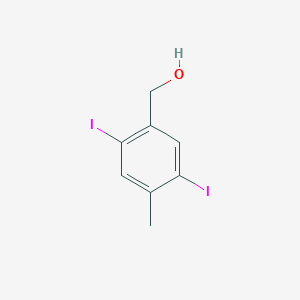

![4-[2-(2-Bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]phenol](/img/structure/B14219759.png)
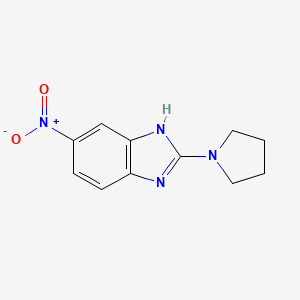
![N-{1-[4-(Difluoromethoxy)phenyl]-2-(methylsulfanyl)ethylidene}hydroxylamine](/img/structure/B14219768.png)
![2-(2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-1H-indol-1-yl)ethan-1-ol](/img/structure/B14219771.png)
